4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine
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Overview
Description
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The synthesis begins with the chlorination of pyridine to form 3-chloropyridine.
Etherification: The chloropyridine intermediate is then reacted with a suitable alcohol to form the 3-chloropyridin-4-yloxy intermediate.
Piperidine Substitution: The 3-chloropyridin-4-yloxy intermediate is then reacted with piperidine to introduce the piperidin-1-yl group.
Pyrimidine Formation: Finally, the piperidine derivative is reacted with a dimethylpyrimidine precursor under conditions that promote the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature regulation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study the interactions of pyrimidine and piperidine derivatives with biological macromolecules. It may also serve as a lead compound in the development of new drugs.
Medicine
Medicinally, 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine has potential applications as an active pharmaceutical ingredient (API) due to its ability to interact with specific biological targets. It may be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the pyrimidine and piperidine moieties.
Mechanism of Action
The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{[(3-bromopyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine
- 4-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine
- 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine
Uniqueness
The uniqueness of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloropyridine moiety, in particular, can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-12-13(2)20-11-21-17(12)22-7-4-14(5-8-22)10-23-16-3-6-19-9-15(16)18/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUTZFKHGYUWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)COC3=C(C=NC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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